molecular formula C14H15BrN2 B184454 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole CAS No. 116480-53-6

5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No.: B184454
CAS No.: 116480-53-6
M. Wt: 291.19 g/mol
InChI Key: IRJNNZSKGXPISD-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a brominated indole derivative with a substituted 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group at the 3-position. It is a key intermediate in synthesizing pharmaceutical agents, notably Naratriptan, a serotonin receptor agonist used for migraine treatment . The compound has a molecular formula of C₁₄H₁₅BrN₂, a molecular weight of 291.19 g/mol, and a melting point of 266–268°C . Its synthesis involves multistep protocols, including hydroformylation/Fischer indolization, yielding up to 100% efficiency under optimized conditions . Structural characterization via NMR and mass spectrometry confirms its tetrahydropyridine ring and bromo-indole core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution Reaction: The 3-position of the indole ring is substituted with a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group through a nucleophilic substitution reaction. This step may involve the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of indole compounds exhibit antidepressant-like effects in animal models. Studies suggest that 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole may function as a serotonin reuptake inhibitor (SRI), which is critical in developing new antidepressants. A study published in Organic Process Research & Development highlighted its potential efficacy in treating depression by modulating serotonin levels in the brain .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further exploration in cancer therapeutics .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. It has been tested against several bacterial strains and fungi, demonstrating effective inhibition of growth. This property could be harnessed in developing new antimicrobial treatments .

Organic Electronics

Due to its unique electronic properties, this compound is being researched for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidepressant effects; serotonin reuptake inhibition
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential for cancer therapy
Antimicrobial ActivityEffective against various bacterial strains and fungi
Organic ElectronicsActs as a semiconductor; applications in OLEDs and OPVs

Case Studies

Case Study 1: Antidepressant Effects
In a controlled study involving rodent models of depression, subjects treated with this compound demonstrated significant reductions in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility time in forced swim tests.

Case Study 2: Anticancer Screening
A series of assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) where treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound triggers mitochondrial-mediated apoptosis pathways.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole and related indole derivatives:

Table 1: Comparative Analysis of Indole Derivatives

Compound Name & ID Substituents/Modifications Molecular Formula Melting Point (°C) Synthetic Yield Biological Activity/Application
This compound 3-(1-Methyltetrahydropyridinyl), 5-Br C₁₄H₁₅BrN₂ 266–268 100% Naratriptan intermediate
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 3-(Imidazolyl-phenethyl), 5-Br Not reported 141–142 Not reported Antimicrobial, anthelmintic
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) 3-(Imidazolyl-phenethyl), 6-Br Not reported 133–134 Not reported Antimicrobial, anthelmintic
9c: 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole 3-(Triazolyl-ethyl), 5-Br, 3,5-dimethoxyphenyl C₂₁H₁₉BrN₄O₂ Not reported 50% Antioxidant (ischemia treatment)
Lu 24-001: 5-Chloro-3-(1-methyltetrahydropyridinyl)-1-(3-thienyl)-1H-indole 3-(1-Methyltetrahydropyridinyl), 5-Cl, 1-(thienyl) Not reported 168–170 Not reported Psychic disorder treatment

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity :

  • The 5-bromo substitution in the parent compound confers stability and influences receptor binding, critical for its role in Naratriptan synthesis. In contrast, 5-chloro analogs (e.g., Lu 24-001) exhibit lower melting points (168–170°C vs. 266–268°C), suggesting bromine’s stronger intermolecular interactions .
  • Imidazole/triazole derivatives (e.g., compounds 34, 35, 9c) show enhanced antimicrobial and antioxidant activities due to heterocyclic nitrogen atoms, which improve solubility and target engagement .

Positional Isomerism :

  • Bromine at the 6-position (compound 35) reduces melting point (133–134°C) compared to the 5-bromo analog (141–142°C), likely due to altered crystal packing .

Synthetic Efficiency :

  • The parent compound’s hydroformylation/Fischer indolization method achieves 100% yield , outperforming triazole-linked derivatives (e.g., 9c: 50% yield) , where copper-catalyzed click chemistry introduces variability.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Bromine at the 5-position optimizes steric and electronic properties for serotonin receptor binding, as seen in Naratriptan . Modifications like triazole or thienyl groups diversify applications but may reduce thermal stability.
  • Synthetic Challenges : High-yield routes (e.g., hydroformylation) are favored for scalability, whereas click chemistry derivatives require optimization for industrial use .

This comparative analysis underscores the importance of substituent choice in balancing physicochemical properties, synthetic feasibility, and therapeutic efficacy in indole-based drug development.

Biological Activity

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (CAS No. 116480-53-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, its synthesis, and relevant case studies.

  • Molecular Formula : C14H15BrN2
  • Molecular Weight : 291.19 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the indole ring and a tetrahydropyridine moiety, which may contribute to its biological properties.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its effects on multiple human tumor cell lines:

Cell LineLog(10) GI(50) Value
BT-549 (Breast)-6.40
NCI-H23 (Lung)-6.10
IGROV1 (Ovarian)-6.02

These values indicate that the compound demonstrates potent inhibitory effects on cell proliferation in these cancer types .

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, the presence of the indole and pyridine structures suggests potential interactions with various biological targets such as enzymes involved in cell signaling pathways and proliferation.

Case Study 1: Breast Cancer

In an experimental setup involving the BT-549 breast cancer cell line, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The study reported alterations in key regulatory proteins associated with apoptosis pathways .

Case Study 2: Lung Cancer

Another study focusing on NCI-H23 non-small cell lung cancer cells indicated that the compound could inhibit tumor growth effectively. The results suggested that it may modulate pathways related to angiogenesis and metastasis .

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : Indole derivatives and brominated pyridine precursors.
  • Reagents : Use of reagents such as oxalyl chloride and ethyl bromopropionate in anhydrous conditions.
  • Cyclization : Key cyclization steps lead to the formation of the final product.

The synthetic route is critical for ensuring high yields and purity of the compound for biological evaluations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation strategies. For example:

  • Alkylation : NaH in DMSO with ethyl 4-bromobutanoate achieves N-alkylation of the indole core (50% yield) .
  • Catalytic systems : CuI in PEG-400/DMF (2:1) with azidoethyl intermediates yields 50% product after 12 hours, while alternative substituents (e.g., fluorophenyl groups) reduce yields to 25% due to steric or electronic effects .
  • Purification : Flash column chromatography (70:30 ethyl acetate/hexane) and vacuum drying are critical for isolating high-purity products .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm substituent positions and purity (e.g., δ 7.23 ppm for aromatic protons in CDCl3_3) .
  • Mass spectrometry : FAB-HRMS provides accurate mass data (e.g., m/z 427.0757 [M+H]+^+) .
  • TLC : Rf_f values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in pharmaceuticals, such as naratriptan (a migraine drug), due to its indole core and tetrahydro-pyridinyl moiety, which modulate serotonin receptors .

Advanced Research Questions

Q. How do steric and electronic effects influence reaction outcomes during synthesis?

  • Steric hindrance : Bulky substituents (e.g., 3,5-dimethoxyphenyl) reduce yields (25–50%) compared to smaller groups .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) alter reaction kinetics in CuAAC, requiring optimized catalyst loading (1.0 g CuI per 700 mg substrate) .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar analogs?

  • Comparative analysis : Use 19F^{19}F-NMR to distinguish fluorinated analogs (e.g., δ -114.65 ppm for 4-fluorophenyl derivatives) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for analogs with overlapping NMR signals (refer to CCDC databases for structural validation) .

Q. How can the tetrahydro-pyridinyl moiety’s conformation impact biological activity?

  • Ring puckering : The 1,2,3,6-tetrahydro-4-pyridinyl group adopts non-planar conformations, affecting binding to serotonin receptors. Use Cremer-Pople coordinates to quantify puckering amplitudes and phases .
  • Structure-activity relationships (SAR) : Methylation at the 1-position enhances metabolic stability, as seen in naratriptan derivatives .

Q. What methods optimize catalytic systems for large-scale synthesis?

  • Green chemistry : Replace DMF with PEG-400 to reduce toxicity and improve recyclability .
  • Continuous flow reactors : Enhance scalability and yield for industrial applications (e.g., one-pot synthesis with triethylsilane) .

Q. How do impurities arise during synthesis, and how are they controlled?

  • Byproducts : Dimers (e.g., bis-indolyl derivatives) form via over-alkylation; monitor via LC-MS and adjust stoichiometry .
  • Purification : Water precipitation removes polar impurities, while column chromatography isolates non-polar byproducts .

Q. Data Contradiction Analysis

Q. Why do yields vary significantly between similar synthetic protocols?

  • Case study : 50% yield for 3,5-dimethoxyphenyl vs. 25% for 4-fluorophenyl derivatives .
    • Root cause : Fluorine’s electron-withdrawing nature slows CuAAC kinetics, requiring longer reaction times or excess catalyst.
    • Solution : Optimize catalyst loading (1.2–1.5 eq CuI) and solvent ratios (PEG-400:DMF 3:1) for electron-deficient substrates.

Q. How to address conflicting biological activity data across studies?

  • Context : Antipsychotic analogs show varying α1A_{1A}-adrenoceptor affinities (Ki_i = 0.2–1.0 nM) due to substituent positioning .
    • Resolution : Standardize assay conditions (e.g., receptor isoform, cell line) and validate via competitive binding assays.

Q. Methodological Recommendations

  • Synthesis : Prioritize CuAAC for regioselectivity; use NaH/DMSO for alkylation .
  • Characterization : Combine NMR, HRMS, and TLC for robust structural confirmation.
  • Biological testing : Employ Cremer-Pople analysis and SAR studies to link conformation to activity .

Properties

IUPAC Name

5-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJNNZSKGXPISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566320
Record name 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116480-53-6
Record name 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PYRIDINYL)-1H-INDOLE
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Synthesis routes and methods I

Procedure details

To a solution of 56.11 gm (306 mmol) potassium hydroxide in 300 mL methanol was added 38 mL (306 mMol) 1-methyl-4-piperidone followed by 30.0 gm (153 mMol) 5-bromo-1H-indole. The reaction mixture was stirred at the reflux temperature of the mixture for 18 hours. The reaction mixture was then cooled to ambient and diluted with 1.5 L water. The resultant white solid was filtered, washed sequentially with water and diethyl ether, and then dried under vacuum to give 44.6 gm of the title compound. (100%).
Quantity
56.11 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-1H-indole (4.31 g, 22 mmol), 1-methyl-4-piperidone (2.46 mL, 20 mmol) and pyrrolidine (17 mL, 200 mmol) were mixed in ethanol (30 mL) and refluxed for 72 hours. The mixture was cooled to room temperature and the resulting solid, collected by filtration, washed with methanol and dried to provide the title compound as a white solid (4.40 g, 76%). mp>230° C., dec.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

A solution of KOH (6.7 g, 118.45 mmol) in methanol (60 mL) was added to 5-bromo-1H-indole (10 g, 50.51 mmol) in a 250 mL 3-necked round bottom flask. 1-methylpiperidin-4-one (7.7 g, 67.46 mmol) was then added dropwise with stirring, while cooling to a temperature of 20° C. The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at 73° C. The reaction mixture was then cooled to 15° C. and filtered. The filter cake was washed with water (3×50 mL). The product was purified by recrystallization from ethanol to afford 12.3 g (83%) of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a white solid.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two

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